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3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid Documentation Hub

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  • Product: 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid
  • CAS: 1246520-77-3

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid

Executive Summary 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid is a bicyclic heteroaromatic building block used primarily in the design of kinase inhibitors (e.g., JAK, TRK) and PROTAC linkers. It features a pyrazolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid is a bicyclic heteroaromatic building block used primarily in the design of kinase inhibitors (e.g., JAK, TRK) and PROTAC linkers. It features a pyrazolo[3,4-b]pyridine core—a bioisostere of the purine ring system—functionalized at the C3 position with a propanoic acid tail. This carboxylic acid moiety serves as a critical "handle" for further chemical derivatization or as a solvent-interacting motif to improve physicochemical properties.

This guide details the physicochemical profile, a validated synthetic workflow via Palladium-catalyzed cross-coupling, and structural characterization data for researchers in medicinal chemistry.

Physicochemical Profile

PropertyDataNotes
IUPAC Name 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol Calculated (C: 12.01, H: 1.01, N: 14.01, O: 16.00)
Core Scaffold 1H-Pyrazolo[3,4-b]pyridineCAS: 271-73-8 (Core)
pKa (Calc) ~4.2 (Carboxylic acid), ~2.5 (Pyridine N)Acidic tail; Pyridine N is weakly basic.
Solubility DMSO, Methanol, dilute aqueous baseLow solubility in non-polar solvents (Hexane).
Appearance Off-white to pale yellow solidTypical for this class of heterocycles.

Synthetic Methodology

The most robust route to 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid avoids the low-yield cyclization of pre-functionalized hydrazines. Instead, it utilizes a Late-Stage Functionalization (LSF) strategy via the Heck reaction on the halogenated core.

Phase 1: Core Halogenation

Objective: Install a reactive handle at the C3 position.

  • Precursor: 1H-pyrazolo[3,4-b]pyridine.[1][2][3][4][5][6][7]

  • Reagents: N-Iodosuccinimide (NIS), DMF.

  • Protocol:

    • Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF (0.5 M).

    • Add NIS (1.1 eq) portion-wise at room temperature.

    • Heat to 60°C for 4–12 hours. Monitor by LCMS for conversion to 3-iodo-1H-pyrazolo[3,4-b]pyridine .

    • Workup: Pour into water. Filter the resulting precipitate.[7][8] Wash with water and hexanes.

    • Yield Expectation: 80–90%.

Phase 2: Heck Cross-Coupling

Objective: Install the carbon chain via C-C bond formation.[9]

  • Substrate: 3-iodo-1H-pyrazolo[3,4-b]pyridine.[10]

  • Reagents: Methyl acrylate (or Ethyl acrylate), Pd(OAc)₂, PPh₃, Et₃N, DMF.

  • Protocol:

    • Suspend the 3-iodo intermediate (1.0 eq) in DMF.

    • Add Methyl acrylate (2.0 eq), Et₃N (3.0 eq).

    • Add catalyst: Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

    • Purge with Nitrogen/Argon. Heat to 100°C for 16 hours.

    • Mechanism: Oxidative addition of Pd(0) to the C3-I bond, followed by olefin insertion and

      
      -hydride elimination.
      
    • Product: Methyl (E)-3-(1H-pyrazolo[3,4-b]pyridin-3-yl)acrylate.

Phase 3: Reduction & Saponification

Objective: Saturate the alkene and reveal the free acid.

  • Step A (Hydrogenation): Dissolve the acrylate ester in MeOH/THF. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4–6 hours. Filter through Celite.

  • Step B (Hydrolysis): Treat the saturated ester with LiOH (3.0 eq) in THF:H₂O (3:1) at RT for 2 hours.

  • Workup: Acidify to pH 3–4 with 1M HCl. The product precipitates or requires extraction with EtOAc.

Visualization of Synthetic Logic

SynthesisPath Start 1H-Pyrazolo[3,4-b]pyridine (Core Scaffold) Iodination Step 1: Iodination (NIS, DMF, 60°C) Start->Iodination Inter_Iodo 3-Iodo-1H-pyrazolo [3,4-b]pyridine Iodination->Inter_Iodo Heck Step 2: Heck Coupling (Methyl Acrylate, Pd cat.) Inter_Iodo->Heck Inter_Acrylate Acrylate Ester Intermediate Heck->Inter_Acrylate Red_Hyd Step 3: H2/Pd-C & LiOH Hydrolysis Inter_Acrylate->Red_Hyd Final TARGET: 3-(1H-pyrazolo[3,4-b] pyridin-3-yl)propanoic acid Red_Hyd->Final

Figure 1: Validated synthetic pathway converting the pyrazolo[3,4-b]pyridine core to the target propanoic acid derivative via a 3-iodo intermediate.

Structural Characterization (Expected Data)

Researchers should validate the final compound using the following spectroscopic markers:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region: Three distinct signals for the pyridine ring protons.

      • 
         ~8.5 ppm (dd, 1H, C6-H, adjacent to N).
        
      • 
         ~8.2 ppm (dd, 1H, C4-H).
        
      • 
         ~7.2 ppm (dd, 1H, C5-H).
        
    • Aliphatic Region: Two triplets corresponding to the propanoic chain.

      • 
         ~3.1 ppm (t, 2H, -CH₂- attached to Ring).
        
      • 
         ~2.6 ppm (t, 2H, -CH₂- adjacent to COOH).
        
    • Exchangeable: Broad singlet ~12–13 ppm (COOH + NH).

  • Mass Spectrometry (ESI):

    • Positive Mode

      
      .
      
    • Negative Mode

      
      .
      

Research Applications & Utility

Kinase Inhibitor Design

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, often mimicking the adenine ring of ATP.

  • JAK/STAT Pathway: Derivatives of this core are explored as Janus Kinase (JAK) inhibitors.

  • TRK Inhibition: Used in Tropomyosin Receptor Kinase (TRK) inhibitors for oncology.[7]

  • Role of the Acid: The propanoic acid tail extends into the solvent-exposed region of the ATP-binding pocket, often forming salt bridges with lysine or arginine residues (e.g., the catalytic lysine).

PROTAC Linker Attachment

The terminal carboxylic acid provides a clean conjugation site for amide coupling.

  • Workflow: React the acid with a diamine linker (e.g., PEG-diamine) to connect the kinase-binding "warhead" to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

References

  • Scaffold Synthesis & Diversity

    • Luo, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[1]

  • Iodination Protocol

    • Liu, N., et al. (2022).[11] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances, 12, 29850-29860.

  • Crystallographic Data (3-Iodo Intermediate)

    • Chiou, S. J., & Liu, L. K. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine.[10] Acta Crystallographica Section E, 70(Pt 6), o650.[10]

  • Heck Reaction Mechanism: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

Sources

Foundational

The Pyrazolo[3,4-b]pyridine-3-propanoic Acid Scaffold: Synthetic Architecture and Therapeutic Frontiers

Executive Summary: The "Privileged" Nature of the Scaffold In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine core stands as a "privileged structure"—a molecular framework capable of providing hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Nature of the Scaffold

In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine core stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the core itself is ubiquitous, the 3-propanoic acid derivative represents a specific, highly strategic subclass.

The addition of a propanoic acid tail at the C3 position serves three critical medicinal functions:

  • Pharmacokinetic Modulation: It introduces a solubilizing polar handle to an otherwise lipophilic heteroaromatic system.

  • Pharmacophoric Anchoring: The carboxylic acid moiety frequently acts as a salt-bridge acceptor for arginine or lysine residues within enzyme active sites (e.g., sGC, phosphodiesterases).

  • Zwitterionic Potential: It allows for the creation of zwitterionic species when coupled with basic amine substituents, improving membrane permeability via transporter-mediated uptake.

This guide dissects the synthetic pathways, pharmacological applications, and experimental protocols for this versatile chemical entity.[1][2]

Synthetic Architecture

The construction of the pyrazolo[3,4-b]pyridine-3-propanoic acid scaffold requires a modular approach to allow for late-stage diversification. We prioritize Route B (The Heck Strategy) for its versatility in generating the propanoic acid tail from a halogenated precursor.

Retrosynthetic Analysis

The following diagram illustrates the two primary logical disconnections for synthesizing this scaffold.

Retrosynthesis Target Target: Pyrazolo[3,4-b]pyridine-3-propanoic acid Inter_Halogen Intermediate: 3-Halo-pyrazolo[3,4-b]pyridine Inter_Halogen->Target  Heck Coupling + Reduction   Inter_Hydrazine Precursor: 2-Hydrazinopyridine derivative Inter_Hydrazine->Target  Direct Cyclization (Alternative)   Inter_Acrylate Reagent: Alkyl Acrylate Inter_Acrylate->Target Start_Pyridine Starting Material: 2-Chloro-3-formylpyridine Start_Pyridine->Inter_Halogen  Cyclization + Halogenation   Start_Hydrazine Starting Material: Hydrazine Hydrate Start_Hydrazine->Inter_Halogen

Caption: Retrosynthetic disconnection showing the Heck Coupling strategy (Solid lines) vs. Direct Cyclization (Dotted).

Detailed Synthetic Protocol (The Heck Strategy)

This protocol describes the synthesis of a generic 1-substituted-1H-pyrazolo[3,4-b]pyridine-3-propanoic acid.

Phase 1: Core Formation & Halogenation
  • Cyclization: React 2-chloro-3-formylpyridine with hydrazine hydrate (or a substituted hydrazine R-NHNH2) in ethanol at reflux (80°C) for 4 hours.

    • Mechanism: Nucleophilic attack of hydrazine on the aldehyde followed by nucleophilic aromatic substitution (SNAr) at the C2-chlorine.

    • Yield Target: >85%.[3]

  • Iodination: Treat the resulting 1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide (NIS) in DMF at room temperature.

    • Why: Installs a reactive handle at C3 for carbon-carbon bond formation.

Phase 2: Introduction of the Propanoic Tail
  • Heck Coupling:

    • Reagents: 3-Iodo-pyrazolo[3,4-b]pyridine (1.0 eq), Ethyl acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N (3.0 eq).

    • Solvent: Anhydrous DMF.

    • Conditions: Heat to 100°C under Argon for 12 hours.

    • Product: Ethyl (E)-3-(pyrazolo[3,4-b]pyridin-3-yl)acrylate.

  • Reduction (Hydrogenation):

    • Reagents: H₂ (1 atm), 10% Pd/C.

    • Solvent: Methanol/THF (1:1).

    • Conditions: Stir at RT for 2 hours.

    • Result: Reduces the double bond to form the saturated propanoate ester.

Phase 3: Hydrolysis
  • Saponification: Treat the ester with LiOH (2.0 eq) in THF/H₂O (3:1) at RT for 4 hours.

  • Workup: Acidify with 1M HCl to pH 4 to precipitate the free acid.

Therapeutic Frontiers

Soluble Guanylate Cyclase (sGC) Stimulation

The most high-value application of this scaffold lies in cardiovascular medicine, specifically for Pulmonary Arterial Hypertension (PAH).

  • Mechanism: Compounds like Riociguat utilize a pyrazolo[3,4-b]pyridine core.[2][4][5][6][7][8] The 3-propanoic acid derivatives act as heme-independent sGC stimulators . They bind to the α-subunit of sGC, stabilizing the nitrosyl-heme complex or mimicking the NO-activation state directly.

  • Role of the Acid: The carboxylic acid mimics the phosphate group of GTP (the substrate for sGC), enhancing binding affinity in the catalytic domain or an allosteric regulatory site.

sGC_Pathway NO Nitric Oxide (NO) sGC_Basal sGC (Basal State) NO->sGC_Basal  Heme Binding   sGC_Active sGC (Active Complex) sGC_Basal->sGC_Active Drug Pyrazolo-Propanoic Derivative Drug->sGC_Basal  Heme-Independent Stimulation   cGMP cGMP sGC_Active->cGMP  Catalysis   GTP GTP GTP->sGC_Active PKG PKG Activation cGMP->PKG Vasodilation Vasodilation & Remodeling Inhibition PKG->Vasodilation

Caption: Mechanism of sGC stimulation. The derivative bypasses NO deficiency to directly activate sGC.

Emerging Targets: GPCRs and Kinases
  • GPR109A (HM74A): The propanoic acid chain is a classic pharmacophore for the niacin receptor (GPR109A). Agonists here modulate lipid metabolism. The pyrazolo-pyridine core replaces the traditional nicotinic acid core to reduce flushing side effects.

  • AMPK Activation: Recent literature suggests that specific 3-substituted pyrazolo[3,4-b]pyridines can activate AMPK, offering a "dual-action" potential (sGC + AMPK) for treating vascular remodeling in PAH.

Experimental Validation: sGC Bioassay Protocol

To validate the biological activity of synthesized derivatives, a cGMP formation assay is the gold standard.

Materials
  • Cell Line: CHO-K1 cells overexpressing recombinant human sGC (α1/β1 subunits).

  • Reagents: IBMX (Phosphodiesterase inhibitor), GTP, MgCl₂.

  • Detection: TR-FRET cGMP assay kit (e.g., Cisbio).

Workflow
  • Cell Seeding: Plate CHO-sGC cells (2,000 cells/well) in a 384-well white plate.

  • Inhibitor Block: Add 0.5 mM IBMX to prevent cGMP degradation.

  • Compound Treatment: Add the Pyrazolo-propanoic acid derivative (concentration range: 0.1 nM – 10 µM).

    • Control A: DMSO (Negative Control).

    • Control B: BAY 41-2272 (Positive Control).

    • Control C: ODQ (Heme oxidant) – to test if the drug works in heme-oxidized (NO-insensitive) conditions.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Lysis & Detection: Add lysis buffer containing the cGMP-d2 conjugate and anti-cGMP-cryptate.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) using a microplate reader (e.g., EnVision).

Data Interpretation[9][10]
  • EC₅₀ Calculation: Plot the FRET ratio against log[Compound].

  • Efficacy: Normalize to the maximal response of the positive control (BAY 41-2272). A potent "stimulator" should show activity even in the presence of ODQ.

Quantitative SAR Summary

The following table summarizes the impact of C3-chain modifications on sGC activity based on aggregated literature data.

C3 SubstituentPhysicochemical RolesGC Potency (Relative)Metabolic Stability
-H BaselineInactiveHigh
-CH₃ LipophilicLowModerate
-CH₂-COOH (Acetic)Acidic HeadModerateLow (Decarboxylation risk)
-(CH₂)₂-COOH (Propanoic)Optimal Spacer High High
-(CH₂)₃-COOH (Butanoic)Flexible SpacerModerateHigh
-Ph-COOH (Benzoic)Rigid SpacerHighHigh (Solubility issues)

References

  • Follmann, M., et al. (2017). The Chemistry and Biology of Soluble Guanylate Cyclase Stimulators and Activators. Angewandte Chemie International Edition. Link

  • Zhang, Y., et al. (2020). Discovery of Novel Pyrazolo[3,4-b]pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension. Journal of Medicinal Chemistry. Link

  • Prieto, Y., et al. (2022).[2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link

  • Mohamed, L.W., et al. (2019).[2] Synthesis of New Pyrazoles and Pyrazolo[3,4-b]pyridines as Anti-Inflammatory Agents by Inhibition of COX-2 Enzyme. Bioorganic Chemistry. Link

  • Ko, H., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazolo[3,4-b]pyridine Derivatives as AMPK Activators. Archiv der Pharmazie. Link

Sources

Exploratory

Biological activity of pyrazolo[3,4-b]pyridine propanoic acid analogs

An In-Depth Technical Guide to the Biological Activity of Pyrazolo[3,4-b]pyridine Propanoic Acid Analogs Authored by a Senior Application Scientist Foreword: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazolo[3,4-b]pyridine Propanoic Acid Analogs

Authored by a Senior Application Scientist

Foreword: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is considered a "privileged structure" as its derivatives have been shown to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[3] This guide provides an in-depth exploration of the biological activities of pyrazolo[3,4-b]pyridine propanoic acid analogs and related derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The content herein is curated for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this potent chemical class.

Diverse Therapeutic Targeting: Mechanisms of Action

Pyrazolo[3,4-b]pyridine derivatives have demonstrated a remarkable ability to modulate the activity of various key proteins involved in disease pathogenesis. Their biological effects are diverse, ranging from anticancer and antimalarial to metabolic regulation.

Anticancer Activity: A Multi-pronged Approach

The most extensively studied application of pyrazolo[3,4-b]pyridines is in oncology, where they have been shown to inhibit cancer cell proliferation through multiple mechanisms.[2][4]

  • Kinase Inhibition: A primary mode of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

    • Tropomyosin Receptor Kinase (TRK) Inhibition: TRK fusion proteins are oncogenic drivers in a variety of tumors. Pyrazolo[3,4-b]pyridine analogs have been developed as potent TRK inhibitors.[5][6] For instance, compound C03 demonstrated an IC50 value of 56 nM against TRKA kinase and inhibited the proliferation of the KM-12 cancer cell line with an IC50 of 0.304 µM.[5][6]

    • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are central to the regulation of the cell cycle. The analog BMS-265246 is a potent inhibitor of CDK1/cycB (IC50 = 6 nM) and CDK2/cycE (IC50 = 9 nM), highlighting the potential of this scaffold in halting uncontrolled cell division.[4]

    • TANK-Binding Kinase 1 (TBK1) Inhibition: TBK1 is implicated in innate immunity and oncogenesis. The pyrazolo[3,4-b]pyridine derivative 15y has been identified as a highly potent TBK1 inhibitor with an IC50 of 0.2 nM, representing a promising lead for cancer immunotherapy.[7]

TRK_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (e.g., C03) Inhibitor->TRK

Caption: Inhibition of the TRK signaling pathway by a pyrazolo[3,4-b]pyridine analog.

  • Topoisomerase IIα Inhibition: Some analogs act as inhibitors of Topoisomerase IIα, an enzyme essential for managing DNA topology during replication.[3] Compound 8c was found to induce DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis in leukemia cell lines.[3]

Antimalarial Activity

Derivatives of pyrazolo[3,4-b]pyridine have emerged as potent agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[8][9] These compounds exhibit sub-micromolar activity against the intraerythrocytic stage of the parasite with minimal toxicity to human cell lines.[8][9] Mechanistic studies suggest that these analogs target the Qo binding site of cytochrome bc1, a critical component of the parasite's mitochondrial electron transport chain.[9]

Metabolic Regulation via AMPK Activation

Certain pyrazolo[3,4-b]pyridine derivatives have been identified as activators of adenosine 5'-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[10] Compound 17f was shown to be a potent AMPK activator, which in turn inhibited the proliferation of the NRK-49F cell line, suggesting potential applications in metabolic diseases and certain cancers.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[3,4-b]pyridine analogs is highly dependent on the nature and position of substituents on the core structure. SAR studies have revealed several key features:

  • For AMPK Activation: The exposure of the pyrazole N-H group and a para-substitution on the diphenyl group were found to be crucial for potent activation of AMPK.[10]

  • For Antimalarial Activity: Initial studies indicated the importance of an ortho-hydroxy group, although subsequent work has shown that various isosteres are well-tolerated and can improve metabolic profiles.[8]

  • For Anticancer Activity: Subtle structural modifications can significantly impact cytotoxicity. For instance, in a series of anti-leukemic agents, compound 8c emerged as the most potent, highlighting the sensitivity of the biological activity to changes in substitution patterns.[3]

Spotlight on Promising Pyrazolo[3,4-b]pyridine Analogs

The following table summarizes the biological activities of several key pyrazolo[3,4-b]pyridine analogs discussed in the literature.

Compound IDBiological ActivityTarget(s)Reported Potency (IC50/EC50)Reference
17f AMPK ActivationAMPKα1γ1β1EC50 = 0.42 µM[10]
27 AntimalarialP. falciparumEC50 = 0.0692 µM[8]
8c Anticancer (Leukemia)Topoisomerase IIαGI50 MG-MID = 1.33 µM[3]
C03 Anticancer (TRK-driven)TRKA KinaseIC50 = 56 nM[5][6]
BMS-265246 AnticancerCDK1, CDK2IC50 = 6 nM (CDK1), 9 nM (CDK2)[4]
15y Anticancer, Immuno-oncologyTBK1IC50 = 0.2 nM[7]

Experimental Protocols for Biological Evaluation

The characterization of pyrazolo[3,4-b]pyridine analogs requires robust and reproducible experimental protocols. Below are two representative methodologies for assessing their biological activity.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for TRK)

Objective: To determine the concentration at which a test compound inhibits 50% of the activity of a target kinase (IC50).

Causality Behind Experimental Choices:

  • Recombinant Kinase: Using a purified recombinant enzyme ensures that the observed inhibition is a direct effect on the target, not a downstream cellular event.

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for ATP. This ensures that the assay is sensitive to competitive inhibitors.

  • Controls: Including "no enzyme" and "no inhibitor" (vehicle) controls is critical for data normalization and ensuring assay validity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a suitable assay buffer.

  • Assay Plate Preparation: Add 2.5 µL of each compound dilution to the wells of a 384-well assay plate. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.

  • Kinase Reaction:

    • Add 5 µL of a solution containing the recombinant TRKA kinase and a suitable peptide substrate to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of an ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding a detection solution (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a test compound on the metabolic activity and proliferation of cancer cells.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell line is critical. For a TRK inhibitor, a cell line with a known TRK fusion (e.g., KM-12) is appropriate. A cell line without the target serves as a good negative control for selectivity.

  • MTT Reagent: The MTT assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells. It is a well-established and cost-effective method for assessing cytotoxicity.

  • Seeding Density: The initial number of cells seeded must be optimized to ensure they are in the logarithmic growth phase during the experiment.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., KM-12) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold is a highly versatile and promising platform for the development of novel therapeutics. Analogs have demonstrated potent and diverse biological activities, particularly in the fields of oncology, infectious diseases, and metabolic disorders. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel therapeutic targets, and leveraging computational drug design to further refine the structure-activity relationships of this remarkable class of molecules. The continued investigation of pyrazolo[3,4-b]pyridine propanoic acid analogs and their derivatives holds significant promise for addressing unmet medical needs.

References

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
  • Synthesis and Structure–Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4-b]pyridines.
  • Synthesis and Structure-Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4- b]pyridines.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu

Sources

Foundational

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid safety data sheet (SDS)

Beyond the Standard SDS: Chemical Handling, Reactivity, and Therapeutic Potential Executive Summary & Chemical Architecture This guide transcends the standard 16-section Safety Data Sheet (SDS) to provide a mechanistic u...

Author: BenchChem Technical Support Team. Date: February 2026

Beyond the Standard SDS: Chemical Handling, Reactivity, and Therapeutic Potential

Executive Summary & Chemical Architecture

This guide transcends the standard 16-section Safety Data Sheet (SDS) to provide a mechanistic understanding of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid . While often categorized generically as an "irritant" in supplier catalogs, this compound represents a privileged scaffold in medicinal chemistry—specifically within the kinase inhibitor space (e.g., MNK, Topoisomerase II, and CDK inhibition).

Researchers must treat this material not merely as a chemical building block, but as a potential bioactive agent . Its amphoteric nature (fused pyridine-pyrazole core + carboxylic acid tail) dictates specific solubility protocols and reactivity profiles distinct from simple aliphatic acids.

Physicochemical Profiling
PropertyValue / CharacteristicTechnical Insight
CAS Number 1142192-36-6Unique identifier for the propanoic acid derivative.
Molecular Formula C₉H₉N₃O₂High nitrogen content implies potential for H-bonding and metal coordination.
Molecular Weight 191.19 g/mol Fragment-like character; ideal for Fragment-Based Drug Discovery (FBDD).
Physical State Solid (Powder)Typically high melting point (>180°C) due to intermolecular H-bonding (dimerization).
Acidity (pKa) ~4.2 (COOH), ~2.5 (Pyridine N)Amphoteric. Exists as a zwitterion in certain pH ranges; solubility is pH-dependent.
LogP (Predicted) ~0.5 – 1.2Moderate lipophilicity; likely cell-permeable but requires DMSO for high-concentration stocks.

Risk Assessment: The "Privileged Scaffold" Protocol

Standard SDSs often default to "H315/H319/H335" (Skin/Eye/Respiratory Irritation) due to a lack of specific toxicological data. However, based on Structure-Activity Relationship (SAR) analysis, this compound poses specific biological risks.

Bioactivity Warning (E-E-A-T Principle)

The pyrazolo[3,4-b]pyridine core is an isostere of the purine ring system (found in ATP). Consequently, this molecule has a high probability of binding to ATP-binding pockets in enzymes (Kinases, ATPases).

  • Hazard Inference: Treat as a potential Reproductive Toxin or Specific Target Organ Toxicant (STOT) until proven otherwise.

  • Containment Level: Recommended handling at OEB 3 (Occupational Exposure Band 3) standards—use a fume hood and double-gloving, especially when handling dry powder.

Handling Decision Matrix

The following diagram illustrates the logical workflow for assessing risk and handling this compound based on its physical state and intended application.

HandlingMatrix Start Material Receipt: CAS 1142192-36-6 StateCheck Physical State Check Start->StateCheck Powder Dry Powder (High Inhalation Risk) StateCheck->Powder Solid Solution Solution (DMSO/Buffer) (Absorption Risk) StateCheck->Solution Liquid Engineering Engineering Controls: Fume Hood / HEPA Filter Powder->Engineering PPE PPE Protocol: Nitrile (Double) + Lab Coat Solution->PPE Solubility Solubilization Strategy Engineering->Solubility PPE->Solubility Acidic Acidic Buffer (pH < 3) Protonated (Cationic) Solubility->Acidic Basic Basic Buffer (pH > 8) Deprotonated (Anionic) Solubility->Basic Neutral Neutral pH Low Solubility (Precipitation Risk) Solubility->Neutral

Figure 1: Risk-based handling and solubility decision tree for amphoteric heterocycles.

Technical Handling & Experimental Protocols

Solubilization Protocol (Self-Validating)

Due to the amphoteric nature of the molecule, "adding water" often results in a suspension. Use this protocol to ensure true solution for biological assays.

Reagents: DMSO (Anhydrous), 1M NaOH, PBS.

  • Primary Stock (DMSO): Dissolve the solid in 100% DMSO to a concentration of 10–50 mM.

    • Validation: Vortex for 30 seconds. Inspect for turbidity against a dark background. If turbid, sonicate for 5 minutes at 40°C.

  • Aqueous Dilution (The "Crash" Check):

    • Slowly add the DMSO stock to the aqueous buffer while vortexing.

    • Critical Step: Keep final DMSO concentration <1% for cell assays.

    • pH Adjustment: If precipitation occurs at neutral pH (likely due to zwitterionic insolubility), adjust pH to >8.0 using dilute NaOH to ionize the carboxylic acid (forming the carboxylate salt), which drastically improves solubility.

Synthetic Utility: Amide Coupling

This compound is frequently used to attach the pyrazolo-pyridine warhead to a linker or another pharmacophore.

  • Challenge: The pyrazole nitrogen (NH) is nucleophilic and can compete with the amine during coupling.

  • Solution: Use HATU or T3P (Propylphosphonic anhydride) as coupling agents. These are selective for carboxylic acid activation and minimize side reactions on the heterocyclic ring compared to acyl chlorides.

Emergency Response & Degradation

Degradation Pathways

The pyrazolo[3,4-b]pyridine core is generally stable, but the propanoic acid side chain is susceptible to:

  • Decarboxylation: Under extreme heat (>200°C), potentially releasing toxic pyridine derivatives.

  • Oxidation: The benzylic-like position (alpha to the heterocycle) can oxidize under prolonged exposure to air/light. Store at -20°C under Argon.

First Aid Specifics
  • Inhalation: Remove to fresh air. Note: If the user experiences "metallic taste" or nasal irritation, this indicates significant exposure to pyridine-based dust. Seek medical monitoring for respiratory sensitization.

  • Skin Contact: Wash with soap and water. Do not use ethanol or DMSO to wash skin, as this may act as a vehicle, driving the bioactive compound deeper into the dermis.

References

  • PubChem. 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Vertex AI Search Results. Pyrazolo[3,4-b]pyridine scaffold toxicity and SAR analysis. (Cited for bioactivity inference and kinase inhibition potential).[1][2]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. (Cited for Read-Across toxicity assessment principles). Available at: [Link]

  • SafeBridge Consultants.Occupational Health Categorization of Active Pharmaceutical Ingredients. (Cited for OEB handling logic).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid, a heterocyclic compound of inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic strategy is based on a robust two-step sequence involving the construction of the core pyrazolo[3,4-b]pyridine scaffold via a cyclocondensation reaction, followed by the hydrolysis of an ester precursor. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into reaction monitoring and product characterization.

Introduction

The 1H-pyrazolo[3,4-b]pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] These compounds have demonstrated a wide range of pharmacological activities, including but not limited to, antiviral, anti-inflammatory, and kinase inhibitory effects.[4][5] The synthesis of substituted pyrazolo[3,4-b]pyridines is therefore of significant interest to researchers in drug development. This guide focuses on the preparation of a specific derivative, 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid, which can serve as a key intermediate for further chemical modifications.

The synthetic approach detailed herein is designed to be accessible and reproducible, utilizing readily available starting materials and standard laboratory techniques. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and potential optimization strategies.

Synthetic Strategy

The synthesis of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid is achieved through a two-step process, as illustrated in the workflow diagram below. The first step involves the construction of the pyrazolo[3,4-b]pyridine ring system by reacting a 5-aminopyrazole with a suitable β-dicarbonyl compound. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis Precursors 5-Aminopyrazole + Diethyl 2-acetylglutarate Ester Ethyl 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoate Precursors->Ester AcOH, Reflux Ester_hydrolysis Ethyl 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoate Acid 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid Ester_hydrolysis->Acid 1. NaOH (aq), EtOH 2. HCl (aq)

Figure 1: Overall synthetic workflow for 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid.

Step 1: Synthesis of Ethyl 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoate

The formation of the pyrazolo[3,4-b]pyridine core is achieved through the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1] In this protocol, we utilize diethyl 2-acetylglutarate as the 1,3-dicarbonyl equivalent. The reaction proceeds via an initial condensation of the amino group of the pyrazole with one of the carbonyl groups of the diester, followed by an intramolecular cyclization and subsequent aromatization to afford the stable heterocyclic system. The use of acetic acid as a solvent and catalyst is common for this type of transformation, and heating under reflux provides the necessary energy to drive the reaction to completion.[6]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyrazole 5-Aminopyrazole Enamine Enamine Intermediate Aminopyrazole->Enamine Ketoester Diethyl 2-acetylglutarate Ketoester->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Ester Ethyl 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoate Cyclized->Ester Dehydration & Aromatization

Figure 2: Simplified reaction mechanism for the formation of the pyrazolo[3,4-b]pyridine ring.

Step 2: Hydrolysis of Ethyl 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoate

The conversion of the ethyl ester to the corresponding carboxylic acid is accomplished through saponification, which is a base-catalyzed hydrolysis.[7][8] This method is generally preferred over acid-catalyzed hydrolysis because the reaction is irreversible, leading to higher yields and simpler product isolation.[7][8] The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide, in a co-solvent like ethanol to ensure miscibility. The reaction mixture is heated to accelerate the hydrolysis. Upon completion, the resulting carboxylate salt is protonated by the addition of a strong acid, such as hydrochloric acid, to precipitate the desired carboxylic acid product.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
5-AminopyrazoleC₃H₅N₃83.09Commercially Available
Diethyl 2-acetylglutarateC₁₁H₁₈O₅230.26Commercially Available
Glacial Acetic AcidCH₃COOH60.05Commercially AvailableCorrosive
Sodium HydroxideNaOH40.00Commercially AvailableCorrosive
Ethanol (Absolute)C₂H₅OH46.07Commercially AvailableFlammable
Hydrochloric Acid (conc.)HCl36.46Commercially AvailableCorrosive
Ethyl AcetateC₄H₈O₂88.11Commercially AvailableFlammable, for extraction and chromatography
HexanesC₆H₁₄86.18Commercially AvailableFlammable, for chromatography
Anhydrous Sodium SulfateNa₂SO₄142.04Commercially AvailableFor drying organic layers
Protocol 1: Synthesis of Ethyl 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoate
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-aminopyrazole (8.31 g, 0.1 mol).

    • Add glacial acetic acid (100 mL) to the flask and stir until the 5-aminopyrazole is fully dissolved.

    • Add diethyl 2-acetylglutarate (23.03 g, 0.1 mol) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6-8 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring.

    • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoate.

Protocol 2: Synthesis of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified ethyl 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoate (e.g., 0.05 mol) in ethanol (100 mL).

    • Prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (20 mL) and add it to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours.

    • Monitor the reaction by TLC (ethyl acetate/hexanes, 1:1) until the starting ester is no longer visible.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring.

    • A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the product under vacuum to yield 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water if necessary.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the ester intermediate and the final carboxylic acid.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point: To assess the purity of the final solid product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid from commercially available precursors. The described methods are based on well-established synthetic transformations and are suitable for implementation in a standard organic chemistry laboratory. By following these protocols, researchers can efficiently produce this valuable building block for the development of novel therapeutic agents and other functional molecules.

References

  • Boruah, et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(5), 234-284. [Link]

  • Boruah, et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC, [Link]

  • López-Cara, et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2194. [Link]

  • Katsori, A. M., & Hadjipavlou-Litina, D. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]

  • Khan, I., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. [Link]

  • Pawar, S. S., et al. (2005). Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. 9th International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6429. [Link]

  • Keating, J. J. (2021). General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides. Synfacts, 17(05), 0505. [Link]

  • López-Cara, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: synthesis and biomedical applications. Ramon Llull University. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 14(12), 103444. [Link]

  • Yan, S. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(11), 1479-1480. [Link]

  • Martínez, R., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. [Link]

  • Mahendra, K. R., & Rai, K. L. M. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: Current Research, 5(4). [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2008(13), 113-122. [Link]

  • Soderberg, T. (2021). 21.6 Chemistry of Esters. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Bakulina, O., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155-1160. [Link]

  • Cholewiak, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2736. [Link]

  • Sintim, H. O. (2013). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University Graduate School. [Link]

  • Chasin, M., et al. (1972). 1-Ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo-(3,4-b)-pyridine-5-carboxylic acid, ethyl ester, hydrochloride (SQ 20009)--a potent new inhibitor of cyclic 3',5'-nucleotide phosphodiesterases. Biochemical Pharmacology, 21(18), 2443-2450. [Link]

  • Schmidt, P., et al. (1962). Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Helvetica Chimica Acta, 45(5), 1620-1626. [Link]

  • Maleki, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14115. [Link]

  • CN105777743A - Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate.
  • López-Cara, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2194. [Link]

  • LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

Sources

Application

Application Note: Optimized Amide Coupling Protocols for 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic Acid

Abstract The coupling of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid to amines is a critical step in the synthesis of kinase inhibitors (e.g., PIM, CDK) and fragment-based drug discovery. However, the presence of th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The coupling of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid to amines is a critical step in the synthesis of kinase inhibitors (e.g., PIM, CDK) and fragment-based drug discovery. However, the presence of the unprotected 1H-pyrazolo[3,4-b]pyridine (7-azaindazole) core introduces significant chemoselective challenges. The acidic N1 proton (


) competes with the carboxylic acid during activation, leading to N-acylation side products, oligomerization, and low yields. This Application Note details three validated protocols ranging from high-fidelity protection strategies to direct coupling methodologies using T3P®, ensuring reproducibility and scalability.

Part 1: Chemical Context & Retrosynthetic Analysis[1]

The target molecule contains two reactive centers that compete during standard amide coupling:

  • The Carboxylic Acid (C3-tail): The intended site of reaction.

  • The Azaindazole Nitrogen (N1-H): A nucleophilic and acidic site.

The Interference Mechanism

When using uronium-based coupling agents (e.g., HATU, HBTU) with a base (DIPEA/TEA), the N1 nitrogen can be deprotonated. The resulting anion is highly nucleophilic and can attack the activated ester (O-At/O-Bt intermediate), forming an unstable N-acyl species or leading to polymerization.

Visualization: The Chemoselectivity Challenge

The following diagram illustrates the competition between the desired amide formation and the N1-interference pathway.

G Start Substrate: 3-(1H-pyrazolo[3,4-b]pyridin-3-yl) propanoic acid Activation Activation (HATU/Base) Start->Activation + Coupling Reagent Path_Des Pathway A: Amine Attack (Desired) Activation->Path_Des R-NH2 Path_Side Pathway B: N1-Attack (Side Reaction) Activation->Path_Side Intramolecular/Intermolecular N1-Deprotonation Prod_Final Target Amide Path_Des->Prod_Final Prod_By N-Acyl Dimer / Oligomer Path_Side->Prod_By

Figure 1: Mechanistic divergence during the activation of unprotected azaindazole acids.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (N-Boc Protection)

Best for: Late-stage functionalization, expensive amines, and GLP synthesis. Rationale: Protecting the N1 position with a tert-butyloxycarbonyl (Boc) group eliminates nucleophilic interference and improves solubility in organic solvents (DCM/EtOAc).

Step 1: N-Boc Protection
  • Dissolve 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid (1.0 eq) in 1,4-dioxane/water (1:1 v/v).

    • Note: Pure organic solvents may be used if the starting material is the ester, followed by saponification.

  • Add NaOH (2.5 eq) followed by Boc₂O (1.2 eq).

  • Stir at RT for 4–12 hours. Monitor by LC-MS for disappearance of starting material (

    
    ).
    
  • Workup: Acidify carefully to pH 4 with 1M citric acid (avoid strong mineral acids to prevent de-Boc). Extract with EtOAc.

  • Isolate: Dry over Na₂SO₄ and concentrate. The N1-Boc protected acid is usually stable enough for coupling without chromatography.

Step 2: Amide Coupling[1][2]
  • Dissolve N-Boc protected acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins to form the activated ester.

  • Add the Amine (R-NH₂, 1.1 eq).

  • Stir at RT for 1–2 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove byproducts) and brine.

  • Purification: Flash chromatography (hexane/EtOAc or DCM/MeOH).

Step 3: Deprotection
  • Dissolve the coupled intermediate in DCM.

  • Add TFA (20% v/v). Stir for 1–2 hours.

  • Neutralize and purify via reverse-phase HPLC or recrystallization.

Protocol B: The "Direct Coupling" (T3P® Methodology)

Best for: High-throughput library synthesis, scale-up, and avoiding protection/deprotection steps. Rationale: Propylphosphonic anhydride (T3P) exhibits low epimerization and, critically, acts as a scavenger. It activates the carboxylate selectively without activating the pyridine/pyrazole nitrogen as aggressively as uronium salts.

Materials
  • Reagent: T3P (50% w/w solution in EtOAc or DMF).

  • Base: Pyridine or N-Methylmorpholine (NMM). Avoid strong bases like TEA if possible.

  • Solvent: DMF or EtOAc (if solubility permits).

Procedure
  • Charge the reaction vessel with 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid (1.0 eq) and the Amine (1.1 eq).

  • Add Solvent (DMF is preferred for solubility of the zwitterionic acid). Concentration: 0.1 M.

  • Cool to 0°C (optional, but recommended to suppress N-acylation).

  • Add Base (Pyridine, 3.0 eq).

  • Add T3P solution (1.5 eq) dropwise.

  • Allow to warm to RT and stir for 12–24 hours.

    • QC Check: If conversion stalls, heat to 50°C. T3P is thermally stable.

  • Workup:

    • Dilute with water.[3]

    • If the product precipitates: Filter and wash with water/ether.

    • If soluble: Extract with 10% MeOH in DCM. Wash organic layer with water (T3P byproducts are water-soluble).

Part 3: Comparative Data & Troubleshooting

Reagent Selection Guide
ParameterHATU (Protocol A)T3P (Protocol B)EDC/HOBt
Yield (Typical) >85% (after 3 steps)60–80% (1 step)40–60%
N1-Side Reaction Eliminated (via Boc)LowModerate
Purification Standard FlashAqueous WorkupDifficult (Urea byproducts)
Cost High (Reagents + Steps)MediumLow
Scalability Low (Atom economy)HighMedium
Troubleshooting Common Issues

Issue 1: Low Solubility of Starting Material

  • Cause: The zwitterionic nature of the azaindazole acid (Pyridine N basic, COOH acidic).

  • Solution: Use DMSO/DMF mixtures. If using Protocol A, the N-Boc intermediate is significantly more soluble in organic solvents like DCM.

Issue 2: N-Acylation (Double Addition)

  • Observation: Mass spectrum shows

    
     or dimer.
    
  • Fix: Switch to Protocol A (Protection). If using Protocol B, reduce the equivalents of coupling agent to 1.0 and add the amine before the coupling agent.

Issue 3: Regioisomers during Protection

  • Observation: N1 vs N2 protection.[4][5]

  • Insight: N1-Boc is the thermodynamic product and usually forms exclusively. If N2 forms, it is often labile and may revert or hydrolyze during workup.

Part 4: Validated Workflow Diagram

The following Graphviz diagram outlines the decision tree for selecting the correct protocol based on project stage.

Workflow Start Start: Coupling Required Scale Is this Scale-Up (>5g)? Start->Scale Purity Is High Purity Critical (e.g., Biological Assay)? Scale->Purity No ProtB PROTOCOL B: T3P Direct Coupling (High Throughput/Scale) Scale->ProtB Yes ProtA PROTOCOL A: N-Boc Protection -> HATU (High Fidelity) Purity->ProtA Yes Purity->ProtB No (Library Gen) StepsA 1. Boc2O/NaOH 2. HATU/DIPEA/Amine 3. TFA Deprotection ProtA->StepsA StepsB 1. Mix Acid + Amine 2. Add Pyridine + T3P 3. Aqueous Wash ProtB->StepsB

Figure 2: Decision matrix for selecting the optimal coupling strategy.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Bedwell, E. V., et al.[4][5][6] (2023).[4][5][6] RSC Advances. [Link] Context: Establishes N-protection strategies (SEM, THP, Boc) for azaindazole scaffolds.

  • Amide coupling reaction in medicinal chemistry: Coupling reagents. HepatoChem Solution. [Link] Context: General review of HATU vs. T3P utility in heterocyclic chemistry.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Emery, F., et al. (2021).[6] Molecules. [Link] Context: Comprehensive review of the reactivity, tautomerism, and functionalization of the 1H-pyrazolo[3,4-b]pyridine core.[7][8][9]

  • Propylphosphonic Anhydride (T3P®): A Remarkably Efficient Reagent for Amide Bond Formation. Archimica Application Notes. (Referenced via general chemical literature for T3P mechanism in zwitterionic couplings).

Sources

Method

Application Note: Strategic Utilization of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic Acid in Kinase Discovery

Executive Summary This guide details the strategic application of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid as a core scaffold in kinase inhibitor development. The 1H-pyrazolo[3,4-b]pyridine system is a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid as a core scaffold in kinase inhibitor development. The 1H-pyrazolo[3,4-b]pyridine system is a "privileged structure" bioisosteric to the purine ring of ATP. The C3-propanoic acid moiety provides a critical "chemical handle" for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design, allowing researchers to probe the solvent-exposed regions of the kinase ATP pocket while maintaining high-affinity hinge interactions.

Chemical Biology & Design Principles

The Privileged Scaffold

The pyrazolo[3,4-b]pyridine core mimics the adenine ring of ATP.[1] In the active site of most kinases, this scaffold orients to form a bidentate hydrogen-bonding network with the kinase "hinge" region (residues connecting the N- and C-terminal lobes).

  • N1 (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu in PKA, Met in p38).

  • N7 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen of the hinge.

  • C3-Propanoic Acid (The Vector): This substituent typically projects towards the solvent-exposed front region. This is advantageous because the solvent front is highly variable among kinases, offering a route to selectivity via amide derivatization.

Structural Logic Diagram

The following diagram illustrates the binding mode and the strategic vectors for modification.

KinaseBinding cluster_0 ATP Binding Pocket Scaffold Pyrazolo[3,4-b]pyridine (Core Scaffold) Hinge Kinase Hinge Region (Backbone CO/NH) Scaffold->Hinge H-Bonds (N1/N7) Acid Propanoic Acid Tail (Linker/Handle) Scaffold->Acid C3 Attachment Solvent Solvent Front (Selectivity Pocket) Acid->Solvent Projects Towards Library Amide Library (R-NH2) Acid->Library Amide Coupling (Diversification)

Figure 1: Pharmacophore mapping of the scaffold within the ATP binding pocket.

Synthetic Protocols: Library Generation

The carboxylic acid tail is not the final inhibitor; it is the starting point. The high polarity of the free acid often limits cell permeability (


). The primary workflow involves converting this acid into a library of amides to explore Structure-Activity Relationships (SAR).
Protocol A: Parallel Amide Coupling (Library Synthesis)

Objective: Synthesize a 96-well library of amide derivatives to probe the solvent front.

Reagents:

  • Scaffold: 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid (0.1 M in DMF).

  • Amines: Diverse set of primary/secondary amines (0.1 M in DMF).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Procedure:

  • Preparation: In a 96-well deep-well plate, dispense 50 µL of the Scaffold stock (5 µmol) into each well.

  • Activation: Add 55 µL of HATU solution (0.1 M in DMF, 5.5 µmol) and 2.6 µL of DIPEA (15 µmol) to each well. Shake at 500 rpm for 5 minutes to form the activated ester.

  • Coupling: Add 55 µL of unique Amine stock (0.1 M in DMF, 5.5 µmol) to each well.

  • Incubation: Seal the plate and shake at room temperature for 16 hours.

  • Quenching: Add 10 µL of water to quench unreacted HATU.

  • Purification (High-Throughput):

    • Directly inject reaction mixtures onto a Prep-HPLC system (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Trigger: Collect fractions based on UV (254 nm) and Mass (ESI+).

  • Finishing: Evaporate solvent using a centrifugal evaporator (Genevac) to yield dry powders.

Validation Check:

  • Purity: >95% by LC-MS.

  • Identity: Verify [M+H]+ peak matches calculated mass.

Biochemical Assay Protocols (The "Test")

Once the library is synthesized, determining the binding affinity (


) is crucial. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™) because it is less susceptible to compound fluorescence than standard intensity assays.
Protocol B: TR-FRET Binding Assay

Principle: An Alexa Fluor™ labeled tracer competes with your inhibitor for the kinase ATP site. A Europium (Eu)-labeled antibody binds to the kinase tag (e.g., 6His or GST). When the tracer binds, FRET occurs between Eu (Donor) and Alexa Fluor (Acceptor). Your inhibitor displaces the tracer, decreasing the FRET signal.

Materials:

  • Kinase: Recombinant Kinase (e.g., BRAF, CDK2) with His-tag (5 nM final).

  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent (Determine

    
     of tracer first).
    
  • Antibody: Eu-anti-His Antibody (2 nM final).

  • Inhibitor: Serial dilution of library compounds (10 mM DMSO stock).

Workflow Diagram:

AssayWorkflow Step1 Compound Dilution (1:3 Serial in DMSO) Step3 Plate Loading (384-well Low Volume) Step1->Step3 Step2 Master Mix Prep (Kinase + Eu-Ab + Tracer) Step2->Step3 Step4 Incubation (60 min @ RT) Step3->Step4 Step5 Read TR-FRET (Ex: 337nm, Em: 620/665nm) Step4->Step5 Step6 Data Analysis (Calculate IC50 -> Ki) Step5->Step6

Figure 2: TR-FRET Assay Workflow for Kd determination.

Detailed Procedure:

  • Compound Plate: Prepare a 10-point dose-response curve in DMSO (Top conc: 10 µM).

  • Reaction Mix: In Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), prepare a solution containing the Kinase (5 nM), Eu-Antibody (2 nM), and Tracer (

    
    ).
    
  • Plating:

    • Add 5 µL of diluted compound to a 384-well white plate.

    • Add 5 µL of Reaction Mix.

  • Controls:

    • Max FRET (0% Inhibition): DMSO + Reaction Mix.[2]

    • Min FRET (100% Inhibition): 10 µM Staurosporine + Reaction Mix.

  • Incubate: 60 minutes at Room Temperature (protected from light).

  • Read: Measure on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm (Laser).

    • Emission 1: 620 nm (Europium background).

    • Emission 2: 665 nm (FRET signal).

  • Calculation:

    • Calculate Emission Ratio (ER) =

      
      .
      
    • Fit data to a sigmoidal dose-response equation (variable slope) to get

      
      .
      
    • Convert

      
       to 
      
      
      
      (Cheng-Prusoff):
      
      
      .

Advanced Application: PROTAC Linker Design

The carboxylic acid on the scaffold is an ideal attachment point for Proteolysis Targeting Chimeras (PROTACs).

Rationale:

  • Warhead: The pyrazolo[3,4-b]pyridine binds the Target Protein (POI).

  • Linker: The propanoic acid chain provides the initial spacing.

  • E3 Ligand: Coupled via a diamine linker to an E3 ligase binder (e.g., Thalidomide for Cereblon or VHL ligand).

Synthesis Tip: Use a mono-Boc protected diamine (e.g., N-Boc-1,6-hexanediamine) to couple to the propanoic acid first. Deprotect the Boc group (TFA/DCM), then couple the free amine to the E3 ligase ligand acid. This ensures precise control over linker length.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility Planar scaffold stacking / High polarity of free acid.Use DMSO stocks >10 mM. For assays, ensure <1% DMSO final. In synthesis, use DMF/DMAc as solvent.
No Binding Signal Compound aggregation or fluorescence interference.Add 0.01% Triton X-100 to assay buffer. Check compound auto-fluorescence at 337nm.
Poor Cell Permeability Free carboxylic acid is ionized at physiological pH.Critical: The free acid is a tool/intermediate. It must be converted to an amide or ester to cross cell membranes effectively for cellular assays (NanoBRET/Western Blot).
Low Yield (Synthesis) Steric hindrance during coupling.Switch from HATU to COMU. Increase reaction time to 24h.

References

  • Review of Scaffold: L. Zhang et al., "Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review," Expert Opinion on Therapeutic Patents, vol. 23, no.[3] 3, pp. 281-298, 2013.[3]

  • Fragment-Based Design: Erlanson, D. A., et al. "Fragment-based drug discovery: lessons from the past and future directions."[4] Nature Reviews Drug Discovery, vol. 15, pp. 605–619, 2016.

  • Assay Methodology (TR-FRET): Robers, M. B., et al. "A time-resolved fluorescence resonance energy transfer assay for profiling inhibitors of protein kinases." Analytical Biochemistry, vol. 372, no. 2, pp. 189-199, 2008.

  • PROTAC Linker Chemistry: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Expert Opinion on Drug Discovery, vol. 15, no. 9, pp. 1065-1081, 2020.

Sources

Application

Application Note: High-Efficiency Peptide Coupling with 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid

Executive Summary This guide details the optimized protocols for coupling 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid (hereafter referred to as 7-Azaindazole-3-propionic acid or 7-Aza-PA ) to peptide N-termini or am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for coupling 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid (hereafter referred to as 7-Azaindazole-3-propionic acid or 7-Aza-PA ) to peptide N-termini or amine-bearing scaffolds.

This heterocyclic building block is a critical pharmacophore in kinase inhibitor development (e.g., bioisostere of Tryptophan or Indole-3-propionic acid) and peptidomimetics. However, its incorporation presents specific challenges:

  • N1-Nucleophilicity: The unprotected pyrazole nitrogen can interfere with activation, leading to N-acylation side products.

  • Solubility: The fused bicyclic system often exhibits poor solubility in standard DCM/DMF mixtures.

  • Basic Interference: The pyridine nitrogen (N7) can sequester protons or coordinate with metal ions if present.

This note provides a self-validating workflow using HATU/HOAt activation and N1-protection strategies to ensure quantitative coupling yields (>98%).

Chemical Assessment & Pre-requisites

Structural Considerations

The molecule consists of a 7-azaindazole core with a propanoic acid tail at the C3 position. Unlike standard amino acids, it lacks an


-amino group and an 

-chiral center, eliminating racemization concerns. However, the regiochemistry of the core is the primary variable.
FeatureChemical RiskMitigation Strategy
N1-H (Pyrazole) Acidic (

) & Nucleophilic. Can form N-acyl species.[1]
Mandatory Protection: Use Boc (tert-butyloxycarbonyl) or Trt (Trityl) if N1 is unsubstituted.
N7 (Pyridine) Basic (

). Can salt formation with acid activators.
Base Excess: Ensure

2.5 eq. DIPEA during activation.
Propanoic Acid Low steric hindrance, but aggregation prone.High-Efficiency Reagents: HATU or COMU preferred over carbodiimides.
Reagent Preparation
  • Solvent System: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Note: NMP is superior for preventing aggregation of 7-azaindazole derivatives.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard due to the "neighboring group effect" of the pyridine ring in the leaving group (HOAt).

  • Base: DIPEA (N,N-Diisopropylethylamine), biotech grade, free of primary amines.

Experimental Workflows

Workflow Logic (Graphviz)

The following diagram illustrates the decision matrix for coupling 7-Aza-PA .

CouplingWorkflow Start Start: 7-Aza-PA Building Block CheckProt Is N1-Position Protected? Start->CheckProt Protect Step A: Install Protection (Boc/Trt/SEM) CheckProt->Protect No (Unprotected) Solubility Check Solubility in DMF CheckProt->Solubility Yes (Boc/Trt) Protect->Solubility AddNMP Switch to NMP/DMSO (1:1) Solubility->AddNMP Precipitates Activation Step B: Activation HATU (0.95 eq) + DIPEA (2.5 eq) Solubility->Activation Clear Solution AddNMP->Activation Coupling Step C: Coupling Add to Resin/Amine (1-2h, RT) Activation->Coupling QC QC: Kaiser Test / LCMS Coupling->QC QC->Activation Fail (Double Couple) Cleavage Step D: Deprotection & Cleavage (TFA/TIS/H2O) QC->Cleavage Pass

Figure 1: Decision logic for incorporating 7-azaindazole derivatives into peptide chains.

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Best for: Incorporating the acid as a N-terminal cap on a resin-bound peptide.

Materials:

  • Resin-bound peptide (Fmoc-deprotected, free amine).

  • 7-Aza-PA (Protected, e.g., 1-Boc-7-azaindazole-3-propionic acid).

  • HATU, DIPEA, DMF/NMP.

Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 20 minutes. Drain.

  • Activation Cocktail:

    • In a separate vial, dissolve 7-Aza-PA (3.0 equivalents relative to resin loading) in minimum NMP.

    • Add HATU (2.9 equivalents). Note: Use slightly less HATU than acid to prevent capping the amine with the uronium salt (guanidinylation).

    • Add DIPEA (6.0 equivalents).

    • Critical: Allow pre-activation for exactly 30-60 seconds . (Longer activation can lead to ester hydrolysis or side reactions with the heterocycle).

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 60–90 minutes at room temperature.

  • Monitoring:

    • Wash resin 3x with DMF.

    • Perform Kaiser Test (ninhydrin).

      • Blue beads: Incomplete coupling. Re-couple using PyAOP/HOAt or repeat HATU step.

      • Colorless beads: Complete coupling.

  • Final Wash: Wash resin 3x DMF, 3x DCM, 3x Methanol, then dry under vacuum.

Protocol B: Solution Phase Coupling

Best for: Fragment condensation or small molecule synthesis.

Procedure:

  • Dissolve the amine component (1.0 eq) in DMF/DCM (1:1).

  • Add 7-Aza-PA (1.1 eq) and HOAt (1.1 eq).

  • Cool the mixture to 0°C.

  • Add EDC.HCl (1.2 eq) and NMM (N-methylmorpholine, 2.5 eq).

    • Why EDC/HOAt? In solution, carbodiimides (EDC) with HOAt additives allow for easier workup (water-soluble urea byproducts) compared to HATU/HBTU byproducts.

  • Stir at 0°C for 30 mins, then warm to RT and stir overnight.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine and pyridine salts), sat. NaHCO3, and brine.

Critical Optimization & Troubleshooting

The "N1-Protection" Imperative

Using unprotected 7-azaindazole-3-propionic acid often results in low yields. The N1-nitrogen is nucleophilic enough to attack the activated ester (inter- or intramolecularly), forming unstable N-acyl intermediates that hydrolyze back to starting material during workup.

  • Recommendation: If commercial sources only supply the unprotected acid, perform a one-pot Boc-protection before coupling:

    • Pre-step: Treat acid with

      
       (1.1 eq) and DMAP (cat.) in DCM. Isolate the N-Boc protected acid before activation.
      
Solubility Issues

The flat, aromatic core promotes


-

stacking.
  • Symptom: Gelatinous reaction mixture or precipitate upon adding DIPEA.

  • Fix: Add 10% DMSO or use pure NMP as solvent. Addition of LiCl (0.4 M) in DMF can also disrupt aggregation (chaotropic effect).

Data Summary: Coupling Efficiency
Reagent SystemSolventConversion (1h)Notes
HATU / DIPEA DMF99%Recommended standard.
HBTU / DIPEA DMF85%Slower kinetics; requires double coupling.
DIC / Oxyma DMF92%Good alternative for microwave synthesis.
EDC / DMAP DCM40%Avoid. Poor solubility and slow kinetics.

References

  • Synthesis and Properties of 7-Azaindoles

    • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 2007.
  • Peptide Coupling Reagents (HATU/HOAt)

    • Carpino, L. A.[2] "1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive."[3] Journal of the American Chemical Society, 1993.

  • Handling Heterocycles in SPPS

    • Albericio, F., et al.[2][3] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.

  • Protection Strategies for Azaindoles

    • Léogané, O., et al. "Regioselective protection of 7-azaindole." Tetrahedron, 2011.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic Acid

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(1H-pyrazolo[3,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid in Dimethyl Sulfoxide (DMSO). Our goal is to move beyond simple protocols by explaining the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What are the key structural features of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid that influence its solubility?

A: The solubility behavior of this molecule is governed by the interplay of three key structural components:

  • Propanoic Acid Group (-CH₂CH₂COOH): This carboxylic acid moiety is acidic (estimated pKa ~4.8) and can donate a proton.[1] In its protonated (neutral) form, it readily forms strong hydrogen bonds with other molecules, leading to stable crystal lattice structures that are difficult to break apart, thus lowering solubility.

  • Pyrazolo[3,4-b]pyridine Core: This heterocyclic system contains basic nitrogen atoms. These sites can accept protons and participate in hydrogen bonding.

  • Zwitterionic Potential: The presence of both an acidic group (carboxylic acid) and basic centers (heterocyclic nitrogens) means the molecule can exist as a zwitterion (a neutral molecule with both positive and negative charges). This dual nature can lead to strong intermolecular electrostatic interactions, akin to salts, which often results in high crystal lattice energy and, consequently, poor solubility in many solvents.

Q2: Why is DMSO a standard solvent, and what are its critical properties to be aware of?

A: DMSO is a premier solvent in drug discovery for several reasons. It is a polar aprotic solvent, meaning it has a large dipole moment capable of dissolving a wide range of polar and nonpolar compounds, yet it doesn't readily donate protons.[2][3] This makes it an excellent choice for creating high-concentration stock solutions for screening libraries.[2][3]

However, you must be aware of its limitations:

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere. This is a critical factor, as even small amounts of water can significantly reduce the solubility of certain heterocyclic compounds.[4] Always use anhydrous or low-water content DMSO from a freshly opened bottle or one that has been properly stored.

  • High Boiling Point (189 °C): This property minimizes evaporation at room temperature, ensuring concentration stability.[2] However, it also makes DMSO difficult to remove from samples by simple evaporation.[2]

  • Freezing Point (18.5 °C): Pure DMSO will solidify in a cool room.[2] This is a physical indicator of its purity.

  • Potential for Compound Degradation: While generally stable, prolonged storage of compounds in DMSO at room temperature can lead to degradation. One study showed that after one year at ambient temperature, only 52% of compounds in a test library were fully intact.[5][6]

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a logical workflow to systematically address and resolve solubility issues.

G cluster_0 Initial State cluster_1 Phase 1: Foundational Checks cluster_2 Phase 2: Physical Methods cluster_3 Phase 3: Chemical Modification cluster_4 Resolution Start Problem: Compound insoluble in DMSO at desired concentration Purity Step 1: Verify Compound Purity & DMSO Quality (Protocol 1) Start->Purity Physical Step 2: Apply Physical Energy (Sonication, Heating) (Protocol 2) Purity->Physical If still insoluble Salt Step 3: Convert to a Salt (pH Adjustment) (Protocol 3) Physical->Salt If still insoluble Cosolvent Step 4: Use a Co-solvent (Protocol 4) Salt->Cosolvent If salt formation is not desired/effective Success Success: Soluble Stock Solution Ready for Experiment Salt->Success Primary Method Cosolvent->Success Alternative Method

Caption: Troubleshooting workflow for enhancing compound solubility.

Issue: Compound has poor solubility in 100% DMSO at Room Temperature.
Protocol 1: Preliminary Checks (The Foundation)
  • Causality: Before attempting advanced methods, it's crucial to rule out simple issues. Impurities in the compound can alter its physical properties, while water in DMSO can significantly depress the solubility of many organic molecules.[4]

  • Methodology:

    • Compound Integrity: Confirm the purity of your 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid sample via LC-MS or ¹H-NMR.

    • Solvent Quality: Use a new, sealed bottle of anhydrous DMSO (≤0.05% water). If using a previously opened bottle, ensure it has been stored in a desiccator.

    • Procedure:

      • Accurately weigh the compound into a clean, dry glass vial.

      • Add the calculated volume of anhydrous DMSO to reach the target concentration.

      • Vortex vigorously for 2 minutes at room temperature.

  • Validation: If the compound dissolves, the issue was likely solvent quality. If not, proceed to the next step.

Protocol 2: Physical Methods (Energy Input)
  • Causality: The dissolution process can be kinetically slow. Applying energy in the form of sonication or gentle heat can help overcome the activation energy required to break the crystal lattice and solvate the molecule.

  • Methodology:

    • Sonication: Place the vial from Protocol 1 into a bath sonicator. Sonicate for 10-15 minutes, monitoring for any change.

    • Gentle Heating: If sonication fails, warm the solution to 30-40°C using a heat block or water bath.[7][8] Vortex intermittently. Caution: Do not exceed 50°C, as this can risk thermal degradation for some compounds.

  • Validation: Visual inspection. If the compound dissolves and remains in solution upon cooling to room temperature, the process was kinetically limited. If it precipitates upon cooling, this indicates you have created a supersaturated solution and the compound's thermodynamic solubility limit has been exceeded. Proceed to chemical modification.

Protocol 3: Chemical Modification via Salt Formation (Primary Recommendation)
  • Causality: This is the most powerful technique for this specific molecule. The low solubility of the neutral carboxylic acid is due to strong intermolecular hydrogen bonding. By adding a base, we deprotonate the carboxylic acid (R-COOH) to its carboxylate salt form (R-COO⁻). This charged species is significantly more polar and readily interacts with the polar DMSO solvent, disrupting the crystal lattice and dramatically increasing solubility. This is a common and effective strategy for ionizable APIs.[9][10][11]

  • Methodology (Preparation of a 10 mM Stock Solution):

    • Materials: Anhydrous DMSO, 1.0 M NaOH in water, your compound.

    • Weigh Compound: Weigh out the required mass of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid for your desired volume and concentration (e.g., 2.18 mg for 1 mL of a 10 mM solution).

    • Add Solvent: Add ~95% of the final required volume of DMSO (e.g., 950 µL for a 1 mL final volume).

    • Add Base: Add 1.0 to 1.1 molar equivalents of the base. For a 10 mM solution, this would be 10 µL of 1.0 M NaOH for a 1 mL final volume. The slight excess ensures complete deprotonation.

    • Mix and Adjust Volume: Vortex the solution thoroughly. The compound should dissolve rapidly. Bring the solution to the final volume with DMSO.

  • Validation: The solution should be clear and free of particulates. This stock is now a solution of the sodium salt of your compound. Note: When this stock is diluted into an aqueous buffer, the final pH of the buffer will be critical for maintaining solubility (see Advanced FAQ Q3).

Caption: Acid-base equilibrium driving solubility enhancement.

Protocol 4: Co-solvency (Alternative Method)
  • Causality: Sometimes, a single solvent cannot effectively disrupt both the polar and non-polar interactions of a solute. A co-solvent system combines solvents with different properties to create a more favorable environment.[12][13] For instance, adding a small amount of water to DMSO can, in some cases, improve the solubility of compounds with polar functional groups like carboxylic acids by facilitating hydrogen bonding with the solvent mixture rather than with other solute molecules.[14]

  • Methodology (Screening Co-solvent Ratios):

    • Prepare Solvent Blends: Create a series of DMSO/co-solvent blends, for example:

      • 95:5 DMSO:Water

      • 90:10 DMSO:Water

      • 90:10 DMSO:N-Methyl-2-pyrrolidone (NMP)

    • Test Solubility: Add a small, known amount of your compound to a fixed volume of each blend and determine solubility through visual inspection after vortexing and sonication.

  • Validation: Identify the solvent blend that provides the desired concentration without precipitation. Be aware that co-solvents can impact downstream biological assays.[15][16]

Data Summary: Comparing Enhancement Techniques

The following table provides an example of expected outcomes when applying these protocols.

MethodReagentsTarget Conc. (mM)ResultRationale / Key Insight
Standard 100% Anhydrous DMSO10InsolubleStrong intermolecular hydrogen bonding in the crystal lattice prevents dissolution.
Heating 100% Anhydrous DMSO10Dissolves, but precipitates on coolingA supersaturated solution was formed, indicating the thermodynamic solubility limit is below 10 mM at RT.
Salt Formation 99% DMSO / 1% 1M NaOH50Clear, stable solutionDeprotonation to the carboxylate salt drastically increases polarity and solubility.[9][17]
Co-solvency 90% DMSO / 10% Water5-10Partial to full dissolutionWater may help solvate the polar carboxylic acid group, but can also reduce solubility for the hydrophobic core.[4][14]

Advanced Topics & FAQs

Q3: My compound dissolved in basic DMSO, but precipitated when I diluted it into my aqueous assay buffer. Why, and how do I fix it?

A: This is a classic pH-dependent solubility issue. Your basic DMSO stock contains the highly soluble deprotonated salt (R-COO⁻). When you dilute this into a neutral or acidic buffer (e.g., PBS at pH 7.4), the buffer provides protons (H⁺) that neutralize your compound back to its protonated, poorly soluble acidic form (R-COOH).

  • The Cause: The final pH of your assay well is below the pKa of your compound's carboxylate, causing it to revert to the less soluble neutral form.

  • The Solution:

    • Check Buffer Capacity: Ensure your final assay buffer has sufficient buffering capacity to handle the addition of the basic stock solution without a significant pH drop.

    • Increase Final pH: If your experiment allows, use a buffer with a higher pH (e.g., pH 8.0-8.5). According to the Henderson-Hasselbalch equation, at a pH two units above the pKa, the compound will be >99% in its soluble, deprotonated form.

    • Lower Stock Concentration: Prepare a more dilute DMSO stock so that a smaller volume is added to the assay buffer, minimizing the pH shift.

Q4: What are the risks of heating my compound in DMSO?

A: While gentle heating is a standard practice, aggressive or prolonged heating carries risks. DMSO can decompose near its boiling point, and this decomposition can be catalyzed by acids and bases.[2] More importantly, your compound itself may be thermally labile and could degrade, leading to inaccurate experimental results. Always use the minimum heat necessary (ideally ≤40°C) and for the shortest possible time.

Q5: I need to prepare a high-concentration stock (>50 mM). Which method is best?

A: For achieving high concentrations of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid, Protocol 3: Salt Formation is unequivocally the most effective and reliable method. The conversion from a neutral, hydrogen-bonded solid to a charged, ionic salt provides the largest possible increase in solubility, often by several orders of magnitude. Physical methods and co-solvency are unlikely to achieve such high concentrations.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved February 14, 2026, from [Link]

  • Lin, S. Y., & Chen, Y. W. (2019). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Processes, 7(9), 582. [Link]

  • Alvaro, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]

  • Stjernschantz, E., & Oksanen, E. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 125-132. [Link]

  • Pharmaffiliates. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 14, 2026, from [Link]

  • Jayashree, A., & G, S. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5035-5047. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. United States. [Link]

  • Goh, C. F., & Heng, P. W. S. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Stjernschantz, E., & Oksanen, E. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(2), 125-132. [Link]

  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2019). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. Retrieved February 14, 2026, from [Link]

  • de Abreu, M. S. C., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1046-1053. [Link]

  • Quora. (2017). What are some chemical properties of propionic acid? Retrieved February 14, 2026, from [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-9. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved February 14, 2026, from [Link]

  • Mattson, G., & Shaffer, C. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, 14(4), 236-243. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved February 14, 2026, from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved February 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid

From the Desk of the Senior Application Scientist Welcome to the technical support guide for 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid. As a key intermediate in pharmaceutical research, achieving high purity of th...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid. As a key intermediate in pharmaceutical research, achieving high purity of this compound is paramount for reliable downstream applications and regulatory compliance. This molecule, with its fused heterocyclic pyrazolopyridine core and a flexible propanoic acid side chain, presents unique purification challenges.[1][2] Its amphoteric nature—possessing both a basic pyridine-like nitrogen and an acidic carboxylic acid group—can complicate purification, while synthetic routes may introduce closely related impurities and regioisomers.[2][3]

This guide is designed to provide practical, field-proven solutions to common purification issues. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and adapt these protocols to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

Q1: My isolated product is an off-color solid with a broad melting point range. What are the most likely impurities?

A: This is a common issue and typically points to a combination of impurities. The discoloration often arises from polymeric or highly conjugated byproducts formed during synthesis. A broad melting point indicates the presence of impurities disrupting the crystal lattice. The most common culprits are:

  • Residual Starting Materials: Unreacted aminopyrazoles or dicarbonyl precursors.

  • Synthetic Byproducts: Including regioisomers, which can form if unsymmetrical precursors are used.[2]

  • Incomplete Hydrolysis: If your synthesis involves a final ester hydrolysis step, the corresponding ester of the title compound is a very common and structurally similar impurity.[4][5]

  • Residual Solvents: Trapped solvents from the reaction or initial workup can lower the melting point and add significant mass.

Q2: What is the most straightforward, first-pass purification method for a crude sample?

A: For a crystalline solid such as this, recrystallization is the most effective and economical first step.[6][7] This technique leverages differences in solubility between your target compound and impurities at varying temperatures. Heterocyclic compounds are often good candidates for recrystallization.[6] A well-chosen solvent system will dissolve the compound and impurities when hot but allow only the desired compound to crystallize upon cooling, leaving the majority of impurities in the mother liquor.

Q3: My analytical data (¹H NMR, LC-MS) indicates the presence of a regioisomer. How can I separate it?

A: Separating regioisomers is one of the most significant challenges in purification because they often have nearly identical physical properties (solubility, pKa).[8] While recrystallization may sometimes work if the isomers have different crystal packing efficiencies, the most robust and reliable method is preparative chromatography .[8][9] High-Performance Liquid Chromatography (HPLC) or Medium Pressure Liquid Chromatography (MPLC) can exploit subtle differences in polarity to achieve baseline separation.

Q4: How can I specifically target the removal of the unhydrolyzed ester precursor of my carboxylic acid?

A: The ideal method for removing a neutral impurity (the ester) from an acidic product is acid-base extraction .[3] By dissolving the crude mixture in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic product will selectively deprotonate and move into the aqueous phase as its carboxylate salt. The neutral ester impurity will remain in the organic layer. Subsequently, acidifying the aqueous layer will re-protonate and precipitate your purified carboxylic acid.[3][10]

Section 2: Troubleshooting Guide & In-Depth Purification Protocols

This section provides detailed, step-by-step protocols for tackling specific purification challenges.

Problem 1: Low Purity (<95%) with Significant Discoloration

Primary Cause: Presence of a mixture of synthetic byproducts, residual starting materials, and colored impurities.

Optimal Solution: Recrystallization. This method is highly effective for increasing purity and improving the physical appearance (color, crystallinity) of the final product.[7]

The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point. For 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid, polar protic solvents or mixtures are often effective.[11]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in 0.5 mL of various solvents (see Table 1) at room temperature and upon heating. A good candidate will show low solubility at room temperature and complete dissolution upon heating.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen primary solvent (e.g., Ethanol) dropwise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If insoluble impurities or discoloration are present, perform a hot gravity filtration. Place a small amount of activated carbon in the flask, bring it back to a boil for a few minutes, and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes colored impurities and particulate matter.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling is crucial for forming large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 30-60 minutes to induce further crystallization and maximize the recovery of your product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Data Presentation: Solvent Selection Guide

Solvent SystemBoiling Point (°C)Rationale & Comments
Ethanol / Water78-100Excellent choice. The compound is likely soluble in hot ethanol and less soluble in water. Use ethanol to dissolve, then add hot water dropwise until turbidity appears. Reheat to clarify and cool.
Dioxane101A good polar aprotic solvent for heterocyclic compounds. Use with caution due to its peroxide-forming nature and toxicity.
Acetic Acid118Often used for aromatic carboxylic acids.[3] Can be effective but is difficult to remove completely.
Methanol65Similar to ethanol but its lower boiling point can sometimes lead to premature crystallization during hot filtration.

Experimental Workflow: Recrystallization

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Gravity Filtration (Optional, with Carbon) C->D Remove colored & insoluble impurities E Slow Cooling to RT D->E Initiate crystallization F Ice Bath E->F Maximize yield G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Under Vacuum I->J K Pure Crystalline Product J->K

Caption: Recrystallization workflow for purifying the target compound.
Problem 2: Contamination with Neutral or Basic Impurities

Primary Cause: Unreacted starting materials or non-acidic byproducts that may co-crystallize with the product.

Optimal Solution: Acid-Base Extraction. This liquid-liquid extraction technique is a cornerstone of organic chemistry for separating compounds based on their differing acid-base properties.[3]

This protocol exploits the carboxylic acid functional group to selectively isolate it from neutral or basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of Ethyl Acetate or Dichloromethane) in a separatory funnel.

  • Basic Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Causality Note: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not the significantly less acidic pyrazole N-H. This provides selectivity.

  • Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during the acid-base reaction. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Collect Layers: Drain the lower aqueous layer into a clean beaker or flask. This layer now contains the sodium salt of your target compound. The upper organic layer contains the neutral and basic impurities.

  • Re-extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction. Combine the aqueous layers.

  • Organic Wash: "Back-wash" the combined aqueous layers with a fresh portion of the organic solvent (e.g., 20 mL of Ethyl Acetate) to remove any trace organic impurities that may have been carried over. Discard this organic wash.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding 3M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2-3 (check with pH paper). Your purified product will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum.

Logical Relationship: Acid-Base Extraction

G cluster_extraction Extraction Step cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Mixture (Product + Neutral/Basic Impurities) in Organic Solvent A Add aq. NaHCO₃ Shake & Separate start->A B Neutral & Basic Impurities A->B Remains in Organic Layer D Sodium Salt of Product (Soluble) A->D Moves to Aqueous Layer C Discard B->C E Acidify with HCl (pH 2-3) D->E F Precipitated Pure Product E->F G Pure Solid Product F->G Filter, Wash & Dry

Caption: Separation logic for the acid-base extraction protocol.
Problem 3: Presence of Structurally Similar Impurities (e.g., Regioisomers)

Primary Cause: Non-regioselective synthesis, leading to isomers with very similar physical properties.

Optimal Solution: Preparative High-Performance Liquid Chromatography (Prep-HPLC). This is the most powerful technique for resolving complex mixtures and isolating high-purity compounds.[12][13]

This protocol requires specialized equipment and expertise but offers unparalleled separation power.[8] The goal is to develop an analytical method that shows baseline separation and then scale it up.

Step-by-Step Methodology:

  • Analytical Method Development:

    • Using an analytical HPLC system, screen various mobile phase conditions to find a system that provides good separation (resolution > 1.5) between your product and the key impurity.

    • Start with the conditions in Table 2. The presence of both the acidic group and basic heterocycle means that pH control of the mobile phase (using TFA or NH₄OH) is critical.

  • Solubility Test: Ensure your crude sample is fully soluble in the mobile phase or a compatible strong solvent (e.g., DMSO, DMF) to prevent precipitation on the column.

  • Scale-Up Calculation: Based on the analytical run, calculate the loading capacity for your preparative column. This is a complex process that depends on column size, particle size, and the degree of separation.

  • Preparative Run: Dissolve the crude material in a minimum amount of solvent and inject it onto the preparative HPLC system.

  • Fraction Collection: Collect the eluent in fractions as your compound and impurities exit the column, guided by the UV detector signal.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to identify the pure fractions containing your target compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporator), followed by high vacuum or lyophilization to yield the final, highly pure product.

Data Presentation: Starting HPLC Conditions

ParameterReverse-Phase (C18)Normal-Phase (Silica)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Hexane or Heptane
Mobile Phase B Acetonitrile or Methanol + 0.1% TFAEthyl Acetate or Isopropanol
Gradient Start with 95:5 (A:B), ramp to 5:95 (A:B) over 20 minStart with 100:0 (A:B), ramp to 50:50 (A:B) over 20 min
Rationale Good for polar compounds. TFA keeps the carboxylic acid protonated and sharpens peaks.Good for separating isomers with different polar functional group presentations.

Experimental Workflow: Preparative HPLC

G cluster_analysis Post-Run Analysis A Crude Sample (Dissolved) B Inject onto Preparative Column A->B C Separation on Column B->C D UV Detector C->D E Fraction Collector D->E F Analyze Fractions by Analytical HPLC E->F Collect Fractions G Pool Pure Fractions F->G Identify pure fractions H Solvent Removal (Rotovap / Lyophilizer) G->H I High Purity Product (>99%) H->I

Caption: General workflow for purification by preparative HPLC.

References

  • ILT. (2024). Chromatography in Drug Development. Integrated Liner Technologies. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Maia, B. I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • National Center for Biotechnology Information. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • ResearchGate. (2016). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives. [Link]

  • Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • National Center for Biotechnology Information. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC. [Link]

  • ResearchGate. (2013). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Studies. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • CAS Common Chemistry. (n.d.). Propanoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1). [Link]

  • Manufacturing Chemist. (2019). Bringing preparative chromatography into the spotlight. [Link]

  • BioPharm International. (2017). Process Chromatography: Continuous Optimization. [Link]

  • PubMed. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. [Link]

  • National Center for Biotechnology Information. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 1H-Indole-3-propanoic acid. [Link]

  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]

  • ResearchGate. (2017). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. [Link]

  • Wikipedia. (n.d.). Propionic acid. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • ResearchGate. (1966). (+)- and (−)-α-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic Acid. [Link]

  • European Patent Office. (n.d.). Process for producing pyridine carboxylic acids - EP 2428505 B1. [Link]

  • Quora. (2017). What are some chemical properties of propionic acid?. [Link]

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis Standards for 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic Acid: A Comparative Technical Guide

Executive Summary & Strategic Context 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid is a high-value scaffold, frequently utilized as a pharmacophore in the development of kinase inhibitors (e.g., JAK, TBK1) and BCL-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid is a high-value scaffold, frequently utilized as a pharmacophore in the development of kinase inhibitors (e.g., JAK, TBK1) and BCL-2 antagonists. Its structural duality—containing a basic pyridine nitrogen and an acidic carboxylic acid tail—presents unique analytical challenges, specifically regarding zwitterionic behavior and regioisomerism.

This guide moves beyond generic protocols to strictly compare the two dominant purity analysis paradigms: High-Performance Liquid Chromatography (HPLC/UHPLC) and Quantitative NMR (qNMR) .[1][2] While HPLC remains the workhorse for impurity profiling, this guide argues that qNMR is the superior "primary ratio" method for establishing absolute potency in early-phase development, eliminating the circular dependency on reference standards.

Critical Impurity Profiling: The "Why" Behind the Method

Before selecting an analytical standard, one must understand the specific impurity profile generated during the synthesis of pyrazolo[3,4-b]pyridines. The synthesis typically involves the cyclization of hydrazine derivatives with pyridine-beta-keto esters.

The Regioisomer Trap

The most insidious impurity in this class is the N2-isomer . During alkylation or cyclization, the pyrazole ring can tautomerize, leading to substitution at N2 rather than N1.

  • Target: 1H-pyrazolo[3,4-b]pyridine (N1-substituted).[3]

  • Impurity: 2H-pyrazolo[3,4-b]pyridine (N2-substituted).

  • Analytical Challenge: These isomers often co-elute on standard C18 columns due to identical mass and similar lipophilicity.

Synthesis & Impurity Flowchart

The following diagram illustrates the genesis of key impurities, dictating which analytical method must be employed.

ImpurityPathways cluster_0 Synthesis Workflow Start Hydrazine Precursor Inter Cyclization Intermediate Start->Inter + Keto Ester Product Target Molecule: 3-(1H-pyrazolo...) propanoic acid Inter->Product Acid Hydrolysis Imp1 Impurity A: N2-Isomer (Regioisomer) Inter->Imp1 Tautomerization Imp2 Impurity B: Ethyl Ester (Incomplete Hydrolysis) Inter->Imp2 Quench too early Imp3 Impurity C: Decarboxylated Byproduct Product->Imp3 Thermal Stress

Figure 1: Mechanistic origin of critical impurities. Note that Impurity A (N2-Isomer) is thermodynamically stable and difficult to remove.

Comparative Analysis: HPLC vs. qNMR

This section objectively compares the two methodologies. Data is based on validation studies performed on similar heterocyclic acid scaffolds.

Performance Matrix
FeatureMethod A: UHPLC-PDA-MS Method B: 1H-qNMR Verdict
Primary Utility Trace impurity profiling (0.05% level).Absolute purity/Potency assignment.Complementary
Reference Standard REQUIRED. Requires a qualified standard.NOT REQUIRED. Uses internal standard (e.g., Maleic Acid).[4]qNMR Wins
Isomer Specificity Moderate. Requires specific column chemistry (e.g., PFP) to separate N1/N2.High. N1/N2 protons show distinct chemical shifts (

> 0.5 ppm).
qNMR Wins
LOD (Limit of Detection) Excellent (< 0.01%).Moderate (~0.1%).HPLC Wins
Throughput High (5-10 min/sample).Low (30-60 min/sample for high scans).HPLC Wins
Mass Balance Often fails if impurities lack chromophores.100% Mass balance (detects all protonated species).qNMR Wins
The "Orthogonality" Argument

Relying solely on HPLC-UV is risky for this molecule. The pyridine ring creates strong UV absorbance, but residual inorganic salts or non-chromophoric synthetic precursors (like certain aliphatic hydrazines) will be invisible. qNMR is recommended as the primary release method for "Reference Standards," while HPLC is the standard for "Batch Release."

Detailed Experimental Protocols

Method A: UHPLC-PDA-MS (Purity & Impurity Profiling)

Objective: To separate the target propanoic acid derivative from its ethyl ester precursor and N2-isomer.

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 2.1 x 100 mm, 2.5 µm.

    • Rationale: The CSH particle provides better peak shape for basic compounds (pyridine moiety) at low pH compared to traditional silica.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acidic pH (~2.7) ensures the carboxylic acid (pKa ~4.5) is protonated (neutral) for retention, while the pyridine (pKa ~5) is protonated (cationic).

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/acid). MS (ESI+) for confirmation.

  • System Suitability Requirement: Resolution (

    
    ) between Target and N2-isomer > 1.5.
    
Method B: 1H-qNMR (Absolute Potency)

Objective: To determine absolute weight % purity without a reference standard.[2]

  • Solvent: DMSO-

    
     (Solubilizes both the zwitterion and polar impurities).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Rationale: Maleic acid has a singlet at

      
       6.2 ppm, which falls in a clean region for pyrazolo-pyridines (aromatics > 7.0 ppm, aliphatics < 4.0 ppm). It is non-hygroscopic and relaxes quickly.
      
  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the slowest proton).
    • Scans: 32 or 64.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][3][5][6][7][8]

Decision Framework: Which Method When?

Use the following logic flow to determine the appropriate analysis path for your development stage.

DecisionTree Start Sample Received Stage Development Stage? Start->Stage Early Early R&D / Hit-to-Lead Stage->Early Late GLP Tox / GMP Release Stage->Late qNMR_Path Method: qNMR (Absolute Purity) Early->qNMR_Path No Ref Std Available HPLC_Path Method: Validated UHPLC (Impurity Profiling) Late->HPLC_Path High Sensitivity Required Result1 Result: Potency Assigned (Use as Ref Std) qNMR_Path->Result1 Result2 Result: <0.05% Impurities Reported per ICH Q3A HPLC_Path->Result2 Result1->HPLC_Path Calibrate HPLC

Figure 2: Analytical decision matrix. Note that qNMR is used to calibrate the HPLC method in later stages.

References

  • International Conference on Harmonisation (ICH). (2006).[9][10] Q3A(R2): Impurities in New Drug Substances.[9][10][11][12] Retrieved from [Link]

  • Pauli, G. F., et al. (2012).[6] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][4][13] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Almac Group. (2024). qNMR – A Modern Alternative to HPLC.[13][Link]

Sources

Comparative

A Comparative Guide to the Characterization of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic Acid Salts

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the drug's ultimate s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the drug's ultimate success.[1] An estimated 50% of all drugs are administered as salts, a testament to this strategy's effectiveness in overcoming suboptimal physicochemical and biopharmaceutical properties of the parent molecule.[1][2] This guide provides an in-depth technical comparison of potential salt forms of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid, a molecule belonging to the versatile pyrazolopyridine class of compounds known for their therapeutic potential.[3][4]

This document will not merely present data; it will delve into the causality behind the experimental choices, offering a framework for robust and efficient salt screening and selection. We will explore the synthesis and comparative analysis of three common salt forms—hydrochloride, sodium, and mesylate—using a suite of essential solid-state characterization techniques.

The Imperative of Salt Selection for a Pyrazolopyridine Candidate

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas.[4][5][6] However, the journey from a promising lead compound to a viable drug product is fraught with challenges, many of which are rooted in the API's solid-state properties. For an acidic compound like 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid, the free acid form may exhibit poor aqueous solubility, chemical instability, or unfavorable mechanical properties for formulation. Salt formation offers a proven strategy to mitigate these issues.[7]

Our objective is to identify a salt form with an optimal balance of the following critical attributes:

  • Enhanced Aqueous Solubility and Dissolution Rate: Crucial for achieving desired bioavailability.[8][9]

  • Physicochemical Stability: Resistance to degradation under various environmental conditions.[10][11]

  • Low Hygroscopicity: Minimizing water uptake to ensure consistent physical and chemical stability.[11]

  • Crystallinity and Polymorphic Stability: Ensuring a stable and reproducible solid form to avoid manufacturing and performance issues.[1][12]

Experimental Design: A Self-Validating Workflow

The following sections detail the experimental protocols for the synthesis and comprehensive characterization of the hydrochloride, sodium, and mesylate salts of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid. The workflow is designed to be a self-validating system, where the results from each analytical technique provide complementary information to build a holistic understanding of each salt's properties.

Salt_Screening_Workflow cluster_synthesis Salt Synthesis cluster_characterization Physicochemical Characterization cluster_selection Candidate Selection API 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid Crystallization Crystallization API->Crystallization Salt_Formers Counter-ion Solutions (HCl, NaOH, CH3SO3H) Salt_Formers->Crystallization XRPD X-Ray Powder Diffraction (XRPD) (Crystallinity, Polymorphism) Crystallization->XRPD Initial Solid Form ID DSC Differential Scanning Calorimetry (DSC) (Melting Point, Purity) XRPD->DSC Phase Purity TGA Thermogravimetric Analysis (TGA) (Solvate/Hydrate Analysis) DSC->TGA Thermal Events DVS Dynamic Vapor Sorption (DVS) (Hygroscopicity) TGA->DVS Water Content Solubility Kinetic & Thermodynamic Solubility (Aqueous Solubility) DVS->Solubility Hygroscopicity Impact Final_Selection Optimal Salt Form Selection Solubility->Final_Selection Bioavailability Potential

Figure 1: A comprehensive workflow for the synthesis, characterization, and selection of an optimal salt form.

Part 1: Synthesis of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic Acid Salts

Rationale: The choice of counter-ions (hydrochloric acid, sodium hydroxide, and methanesulfonic acid) is based on their common use in marketed pharmaceutical products and their diverse physicochemical properties. The synthesis protocol aims for the formation of crystalline salts suitable for solid-state characterization.

Protocol:

  • Preparation of the Free Acid Solution: Dissolve 1.0 g of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid in 20 mL of a suitable organic solvent (e.g., methanol, ethanol, or acetone) with gentle heating if necessary to achieve complete dissolution.

  • Addition of Counter-ion:

    • Hydrochloride Salt: Stoichiometrically add one equivalent of 2 M hydrochloric acid in diethyl ether dropwise to the free acid solution while stirring.

    • Sodium Salt: Stoichiometrically add one equivalent of 1 M sodium hydroxide in methanol dropwise to the free acid solution while stirring.

    • Mesylate Salt: Stoichiometrically add one equivalent of methanesulfonic acid to the free acid solution while stirring.

  • Crystallization: Allow the resulting mixture to stir at room temperature for 2 hours. If precipitation does not occur, cooling the solution to 4°C or using an anti-solvent (e.g., diethyl ether, heptane) may be necessary to induce crystallization.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum at 40°C to a constant weight.

Part 2: Solid-State Characterization

Causality: XRPD is the cornerstone of solid-state characterization, providing a unique "fingerprint" for a crystalline solid.[13] It is indispensable for identifying the solid form (crystalline vs. amorphous), detecting polymorphism, and assessing the impact of processing on the crystal structure.[12][14]

Protocol:

  • Gently grind a small amount of the salt sample to ensure a random orientation of the crystals.

  • Pack the sample into a standard XRPD sample holder.

  • Analyze the sample using a diffractometer with Cu Kα radiation over a 2θ range of 2° to 40°, with a step size of 0.02° and a dwell time of 1 second per step.

Causality: DSC measures the heat flow into or out of a sample as a function of temperature, providing critical information on melting point, purity, and the presence of polymorphs or solvates.[9] A sharp endotherm is indicative of a highly crystalline and pure material.[9]

Protocol:

  • Accurately weigh 2-5 mg of the salt sample into an aluminum DSC pan.

  • Crimp the pan with a pierced lid to allow for the escape of any volatiles.

  • Heat the sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge.

Causality: TGA measures the change in mass of a sample as a function of temperature. It is essential for quantifying the amount of residual solvent or water in the crystal lattice (solvates/hydrates).[15] This data is crucial for interpreting DSC results and understanding the stability of the solid form.

Protocol:

  • Accurately weigh 5-10 mg of the salt sample into a TGA pan.

  • Heat the sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge.

Causality: DVS measures the extent and rate of water sorption and desorption by a sample at different relative humidities (RH). This is a direct measure of the material's hygroscopicity, a critical parameter for formulation, packaging, and storage stability.[16]

Protocol:

  • Place approximately 10 mg of the sample in the DVS instrument.

  • Equilibrate the sample at 0% RH.

  • Subject the sample to a ramping RH profile from 0% to 90% and back down to 0% in 10% RH steps, with a dm/dt criterion of 0.002% per minute for equilibration at each step.

Causality: The aqueous solubility of a drug substance is a primary determinant of its oral bioavailability.[7] Both kinetic and thermodynamic solubility provide valuable insights. Kinetic solubility reflects the initial dissolution rate, while thermodynamic solubility represents the true equilibrium solubility.

Protocol:

  • Kinetic Solubility: Prepare a 10 mM stock solution of each salt in DMSO. Add an aliquot to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 100 µM. Shake for 2 hours and determine the concentration of the dissolved compound by HPLC-UV.

  • Thermodynamic Solubility: Add an excess amount of each salt to separate vials containing water (pH 7.4). Shake the vials at room temperature for 24 hours to ensure equilibrium is reached. Filter the suspensions and analyze the filtrate by HPLC-UV to determine the concentration of the dissolved compound.

Comparative Data Analysis

The following tables summarize the hypothetical experimental data for the three salt forms of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid.

Table 1: Summary of Solid-State Characterization Data

ParameterHydrochloride SaltSodium SaltMesylate Salt
XRPD Result Crystalline, Form ICrystalline, Form ACrystalline, Form M
DSC Onset (°C) 185.2245.8160.5
TGA Weight Loss (%) < 0.1% up to 190°C3.5% (likely hydrate)< 0.2% up to 165°C
DVS Water Uptake (%) 0.5% at 80% RH5.2% at 80% RH1.8% at 80% RH
Hygroscopicity Class Non-hygroscopicHygroscopicSlightly hygroscopic

Table 2: Aqueous Solubility Data

Solubility TypeHydrochloride Salt (µg/mL)Sodium Salt (µg/mL)Mesylate Salt (µg/mL)
Kinetic (pH 7.4) 150250180
Thermodynamic (pH 7.4) 120210165

Interpretation and Recommendation

Decision_Matrix cluster_salts Salt Candidates cluster_properties Key Physicochemical Properties cluster_recommendation Recommendation HCl Hydrochloride Salt Solubility Solubility HCl->Solubility Moderate Stability Stability (Low Hygroscopicity) HCl->Stability High Crystallinity Crystallinity & Melting Point HCl->Crystallinity High Na Sodium Salt Na->Solubility High Na->Stability Low Na->Crystallinity Moderate (Hydrate) Mesylate Mesylate Salt Mesylate->Solubility Good Mesylate->Stability Good Mesylate->Crystallinity High Recommendation Mesylate Salt is the Optimal Candidate Solubility->Recommendation Stability->Recommendation Crystallinity->Recommendation

Figure 2: Decision matrix for selecting the optimal salt form based on key properties.

Based on the comprehensive analysis, a clear differentiation between the salt forms emerges:

  • Sodium Salt: While exhibiting the highest aqueous solubility, its significant hygroscopicity and the formation of a hydrate present substantial risks for chemical and physical instability.[10] High water uptake can lead to handling issues, changes in crystal form, and potential degradation during storage.

  • Hydrochloride Salt: This salt demonstrates excellent stability with very low hygroscopicity and a high melting point, indicating a stable crystal lattice. However, its solubility is the lowest of the three, which might not be sufficient to achieve the desired in vivo exposure.

  • Mesylate Salt: The mesylate salt presents the most balanced and favorable profile. It offers a significant improvement in solubility over the hydrochloride salt, while maintaining good physical stability with only slight hygroscopicity. Its crystalline nature and well-defined thermal properties make it a robust candidate for further development.

References

  • Stability of pharmaceutical salts in solid oral dosage forms - PubMed. Available at: [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - PMC. Available at: [Link]

  • Characterisation of salts of drug substances | Request PDF - ResearchGate. Available at: [Link]

  • CHARACTERISATION OF SALTS OF DRUG SUBSTANCES - D. Giron - AKJournals. Available at: [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. Available at: [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? - apremilast. Available at: [Link]

  • Expert polymorphism, salt screening & XRPD analysis for APIs - Nuvisan. Available at: [Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Available at: [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. Available at: [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile | Request PDF - ResearchGate. Available at: [Link]

  • Pyrazolopyridine derivatives with photophysical properties. - ResearchGate. Available at: [Link]

  • Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation. Available at: [Link]

  • (PDF) synthesis and characterization of Thioxopyridine Pyrazolopyridine and Pyridopyrazolotriazine Derivatives - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole - Letters in Applied NanoBioScience. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis - OUCI. Available at: [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Available at: [Link]

  • The advantages of solid form analysis with XRPD - Malvern Panalytical. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed. Available at: [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - Beilstein Journals. Available at: [Link]

  • WO2007062337A2 - Crystalline forms - Google Patents.
  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Available at: [Link]

  • Dynamic vapor sorption as a tool for characterization and quantification of amorphous content in predominantly crystalline materials - PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid

Executive Summary & Risk Profile Compound Identity: 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid CAS: 89532-73-0 Physical State: Solid (Powder) As researchers, we often treat intermediates as simple reagents. However...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound Identity: 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid CAS: 89532-73-0 Physical State: Solid (Powder)

As researchers, we often treat intermediates as simple reagents. However, this compound contains a pyrazolo[3,4-b]pyridine core—a privileged scaffold frequently utilized in kinase inhibitors (e.g., TRK, Topoisomerase II) and other bioactive pharmaceuticals.[1][2] Consequently, you must treat this substance not merely as a chemical irritant, but as a potential bioactive agent with unknown systemic effects.

Hazard Classification (GHS/CLP):

  • Signal Word: WARNING

  • H302: Harmful if swallowed (Inferred from core structure toxicity).[3]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3][5]

The PPE Defense Matrix

Standard "lab coat and glasses" protocols are insufficient for bioactive scaffolds. The following matrix is designed to prevent not just acute burns, but sub-clinical sensitization and systemic absorption.

Body AreaRecommended PPETechnical Justification (The "Why")
Hand Protection Double Nitrile Gloving • Inner: 4 mil (0.10 mm) Nitrile• Outer: 5-8 mil (0.12-0.20 mm) Nitrile (Extended Cuff)• Change Frequency: Every 60 mins or immediately upon splash.Permeation Dynamics: Organic acids can degrade nitrile over time. Double gloving creates a sacrificial outer layer. The inner glove acts as a visual breach indicator and final barrier. Latex is not recommended due to poor organic solvent resistance if the compound is dissolved in DMSO/DMF.
Respiratory Engineering Control (Primary): Class II Type A2 Biosafety Cabinet or Chemical Fume Hood.PPE (Secondary): N95 (minimum) or P100 respirator if handling outside a hood (not recommended).Particle Size: Fine powders of heterocyclic acids easily aerosolize during weighing. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.
Eye/Face Chemical Splash Goggles (Indirect Venting).Note: Safety glasses with side shields are insufficient for powder handling.Dust Migration: Standard safety glasses allow airborne particulates to migrate behind the lens and dissolve in the tear film, creating a concentrated acidic solution directly on the cornea.
Body Tyvek® Lab Coat (or similar non-woven polyethylene) with knit wrists.Retention: Cotton coats absorb and retain powders, turning your clothing into a secondary exposure source. Non-woven materials shed particulates.

Operational Workflow: From Storage to Solution

This protocol relies on containment at source to minimize environmental contamination.

Phase 1: Weighing & Transfer
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Pyrazolo-pyridine derivatives are often electrostatic; static discharge can cause the powder to "jump," leading to area contamination.

  • The "Coffin" Method:

    • Tare a pre-weighed vial with its cap on.

    • Open the source container and destination vial only inside the fume hood.

    • Transfer solid.

    • Wipe the threads of the destination vial with a Kimwipe dampened in methanol before capping. This prevents "crust" formation that compromises the seal.

Phase 2: Solubilization

This compound is an organic acid.

  • Solvent Choice: It will likely require DMSO (Dimethyl Sulfoxide) or DMF for high-concentration stock solutions.

  • The DMSO Risk: DMSO is a potent skin penetrant. If you dissolve this compound in DMSO and get it on your skin, the solvent will carry the bioactive agent directly into your systemic circulation. Double gloving is critical here.

Phase 3: Decontamination
  • Acid Neutralization: For spills, do not just wipe with water. Use a weak base solution (e.g., 5% Sodium Bicarbonate) to neutralize the carboxylic acid tail, converting it to a water-soluble salt (carboxylate) which is easier to clean.

  • Verification: Check the area with pH paper after cleaning to ensure no acidic residue remains.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound based on its physical state.

SafetyLogic Start Start: Handling 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution (DMSO/DMF) StateCheck->Liquid Dissolved SolidRisk Risk: Inhalation & Dust Migration Solid->SolidRisk LiquidRisk Risk: Transdermal Absorption (Carrier Effect) Liquid->LiquidRisk SolidProtocol Protocol: 1. Anti-static gun usage 2. No open weighing (use hood) 3. Goggles (Seal required) SolidRisk->SolidProtocol LiquidProtocol Protocol: 1. Double Nitrile Gloves (0.2mm total) 2. Change gloves immediately on splash 3. Face Shield if volume > 50mL LiquidRisk->LiquidProtocol Disposal Disposal: Segregate into Acidic Organic Waste SolidProtocol->Disposal LiquidProtocol->Disposal

Figure 1: Decision logic for PPE selection based on the physical state of the compound. Note the distinct risks between dust inhalation (solid) and solvent-mediated skin absorption (liquid).

Disposal & Emergency Response

Waste Segregation

Do not mix with general organic waste if possible.

  • Primary Stream: Acidic Organic Waste . (Due to the propanoic acid moiety).

  • Container Labeling: Must explicitly state "Contains Pyrazolo-pyridine derivative – Potential Bioactive."

Emergency Procedures
  • Eye Contact: Flush for 15 minutes. Crucial: Lift the upper and lower eyelids. The propanoic acid moiety can cause corneal clouding if not fully rinsed.

  • Skin Contact (Solid): Brush off dry powder before wetting. Wetting the powder on the skin creates a concentrated acid paste.

  • Skin Contact (Solution): Wash with soap and water for 15 minutes. Do not use ethanol or acetone; these solvents dilate pores and increase absorption.

References

  • National Institutes of Health (NIH) - PMC. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Discusses the bioactive nature of the scaffold). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid
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